

Structural Biology of USP7 and USP47 Catalytic Domains: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *USP7/USP47 inhibitor*

Cat. No.: *B608908*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

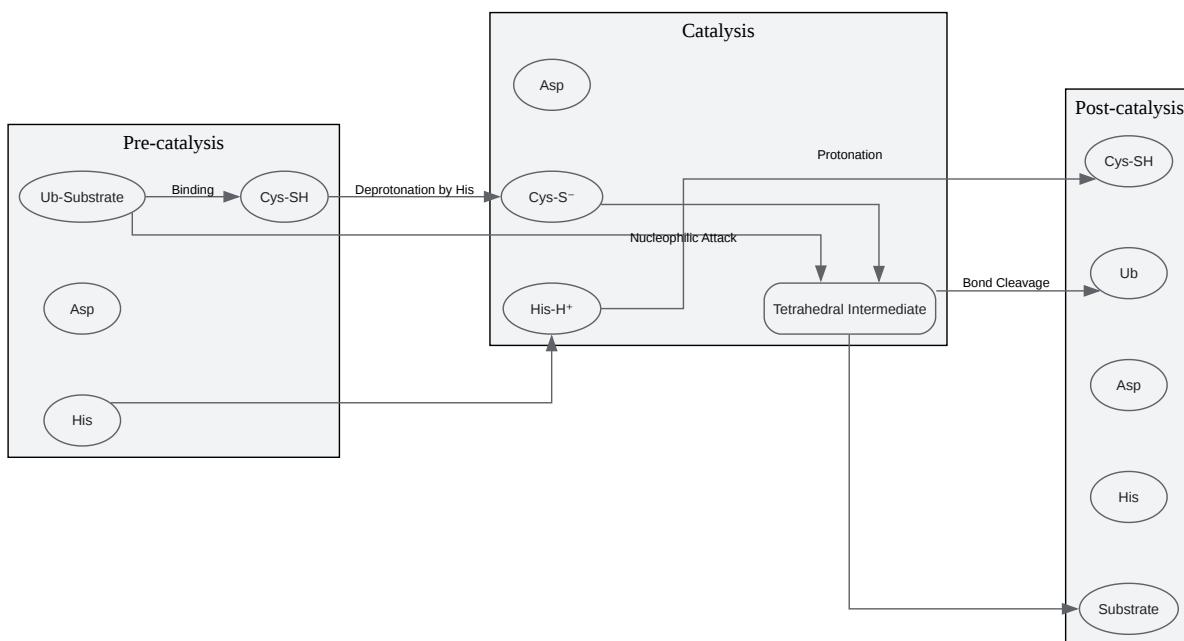
Ubiquitin-specific proteases 7 (USP7) and 47 (USP47) are closely related deubiquitinating enzymes (DUBs) that play critical roles in a multitude of cellular processes, including DNA damage repair, cell cycle regulation, and oncology. Their catalytic domains, responsible for the hydrolysis of ubiquitin from substrate proteins, are key targets for therapeutic intervention. This technical guide provides an in-depth analysis of the structural biology of the USP7 and USP47 catalytic domains, offering a comparative overview of their architecture, catalytic mechanism, and substrate recognition. Detailed experimental protocols for their study and a summary of key quantitative data are presented to aid researchers in this field.

Introduction

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and deubiquitinating enzymes (DUBs) are central to its regulation. By reversing the process of ubiquitination, DUBs rescue proteins from degradation, modulate their activity, and influence their subcellular localization. USP7, also known as Herpes-associated ubiquitin-specific protease (HAUSP), is a well-characterized DUB implicated in the regulation of the p53 tumor suppressor pathway through its interaction with MDM2.^{[1][2][3]} Its close homolog, USP47, shares significant sequence and structural similarity and has been shown to be involved in DNA repair and the Wnt signaling pathway.^{[4][5][6][7][8]} Understanding the intricate structural

details of their catalytic domains is paramount for the development of specific inhibitors with therapeutic potential.

Structural Overview of the Catalytic Domains


The catalytic domains of both USP7 and USP47 adopt a canonical right-hand fold, composed of three subdomains: the "fingers," "palm," and "thumb".^[3] This architecture creates a channel that accommodates the C-terminal tail of ubiquitin, positioning it for cleavage.

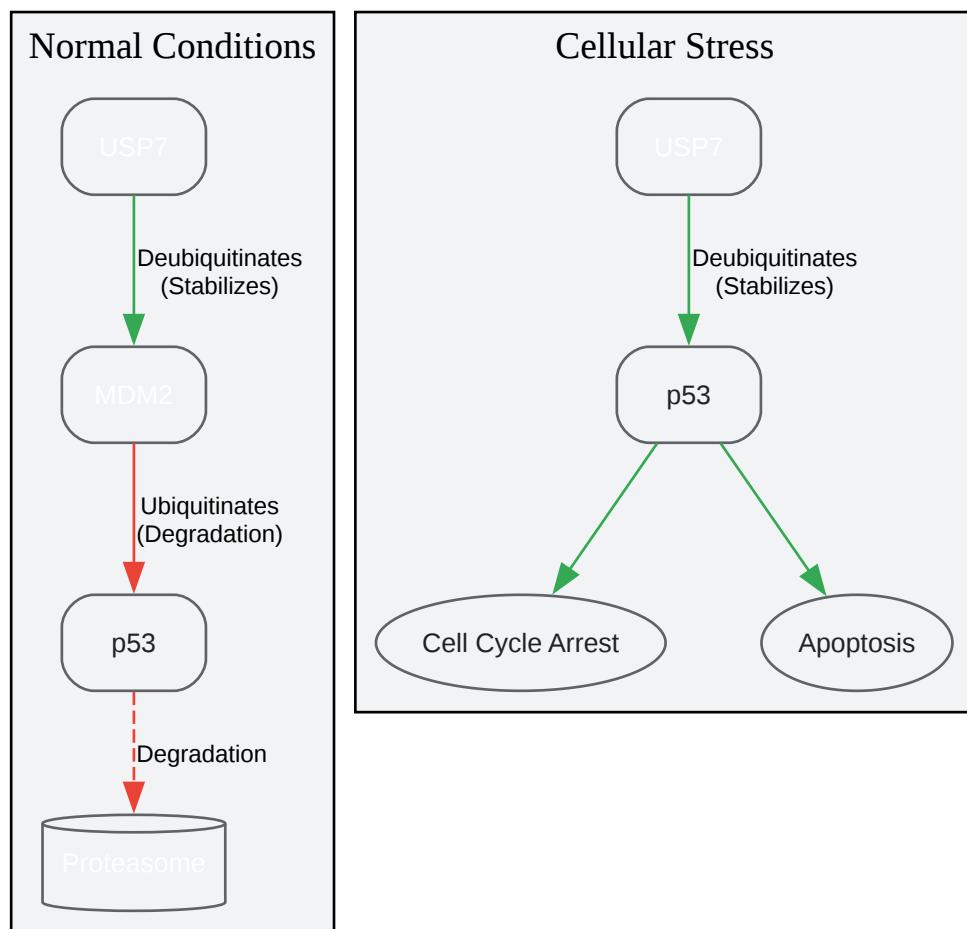
USP7 Catalytic Domain: The catalytic core of human USP7 spans residues 208-560.^[3] A key feature of the apo-USP7 catalytic domain is that its catalytic triad (Cys223, His464, and Asp481) exists in an inactive conformation.^{[3][9]} Upon binding to ubiquitin, a significant conformational change occurs, leading to the proper alignment of the catalytic residues for catalysis.^[2] This induced-fit mechanism is a distinguishing feature of USP7 activation.^[10]

USP47 Catalytic Domain: The catalytic core of human USP47 is located at its N-terminus.^{[4][5]} ^[7] Similar to USP7, the catalytic triad of apo-USP47 is misaligned and becomes catalytically competent only upon ubiquitin binding.^[11] While sharing high structural homology with USP7, subtle differences in the loops surrounding the active site, particularly the blocking loops (BL1, BL2, and BL3), contribute to differences in substrate specificity and inhibitor binding.^[11]

Catalytic Mechanism

The catalytic mechanism of USP7 and USP47 follows a cysteine protease model. The catalytic histidine residue deprotonates the thiol group of the catalytic cysteine, which then performs a nucleophilic attack on the isopeptide bond between the ubiquitin and the substrate protein. An adjacent aspartate residue stabilizes the protonated histidine.^[3]

[Click to download full resolution via product page](#)


Figure 1: Simplified workflow of the USP catalytic mechanism.

Signaling Pathways

Both USP7 and USP47 are integral nodes in various signaling networks, influencing cell fate decisions.

USP7 in the p53 Pathway: USP7 is a critical regulator of the MDM2-p53 axis. Under normal conditions, USP7 primarily deubiquitinates and stabilizes MDM2, an E3 ligase that targets p53

for degradation.[1][2] In response to cellular stress, this preference can shift, leading to p53 stabilization and the activation of downstream pathways for cell cycle arrest or apoptosis.[1][12]

[Click to download full resolution via product page](#)

Figure 2: The role of USP7 in the MDM2-p53 signaling pathway.

USP47 in DNA Damage Response: USP47 plays a significant role in the base excision repair (BER) pathway by deubiquitinating and stabilizing DNA polymerase β (Pol β).[6][13] This action is crucial for maintaining genomic integrity. USP47 has also been implicated in the regulation of other DNA damage response proteins, including 53BP1.[14]

Quantitative Data Summary

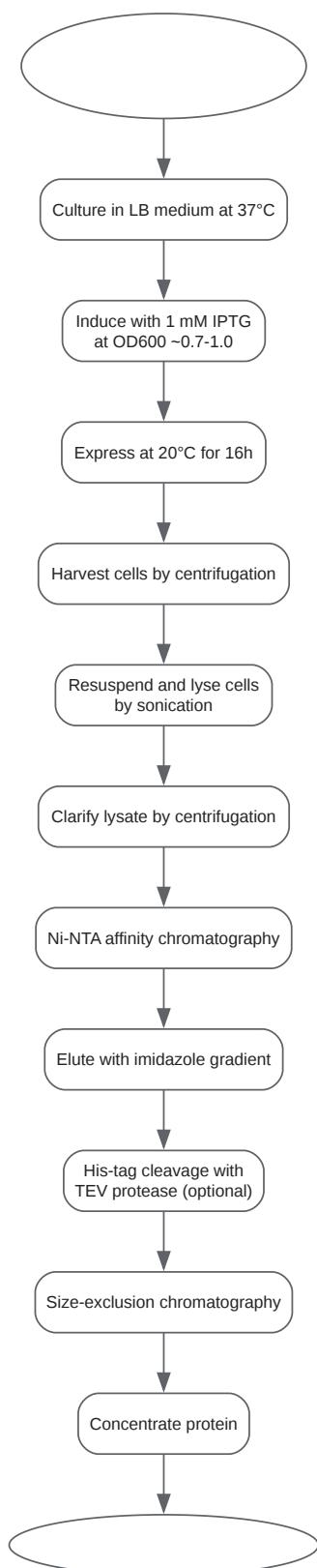
The following tables summarize key quantitative data for the catalytic domains of human USP7 and USP47.

Table 1: Kinetic Parameters

Enzyme	Substrate	KM (μM)	kcat (s-1)	kcat/KM (M-1s-1)	Reference
hUSP7CD	Ub-AMC	-	-	-	[11]
hUSP47CD-UBL12	Ub-AMC	3.0 ± 0.6	0.03 ± 0.002	1.0 x 104	[11]
cUSP47CD	Ub-AMC	16.8 ± 3.42	0.2 ± 0.02	1.2 x 104	[11]

Note: CD refers to the catalytic domain. h indicates human, and c indicates *C. elegans*. Kinetic parameters for the isolated human USP7 catalytic domain are often low and not always reported due to its low intrinsic activity.[\[10\]](#)

Table 2: Inhibitor Affinities


Inhibitor	Target	IC50 (μM)	Assay	Reference
P50429	hUSP7CD	-	Ub-AMC	[11]
P50429	cUSP47CD	-	Ub-AMC	[11]
FT671	hUSP7CD	-	Ub-AMC	[11]
P22077	USP7/USP47	-	Ub-PLA2	[15]

Note: Specific IC50 values from the referenced study were presented graphically and are not explicitly stated in the text.

Experimental Protocols

Detailed methodologies are crucial for the successful study of USP7 and USP47. Below are representative protocols for key experiments.

Protein Expression and Purification of USP7 Catalytic Domain (residues 208-560)

[Click to download full resolution via product page](#)

Figure 3: A representative workflow for the expression and purification of the USP7 catalytic domain.

- Expression: The plasmid for the His-tagged USP7 catalytic domain (residues 207–560) in a pET28a vector is transformed into *E. coli* BL21(DE3) cells.[16] Cells are grown at 37°C in minimal M9 media. Protein expression is induced with 1 mM IPTG at an OD600 of 0.7-1.0 and incubated at 20°C for 16 hours.[16]
- Purification: Cells are harvested, resuspended, and lysed. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is purified using Ni-NTA affinity chromatography. The protein is eluted with an imidazole gradient. Further purification is achieved by size-exclusion chromatography.[17]

Crystallization of USP7 Catalytic Domain

- Sample Preparation: Purified USP7 catalytic domain is concentrated to approximately 24 mg/ml. The buffer is exchanged to 10 mM Tris pH 7.6, 10 mM NaCl, and 10 mM β -mercaptoethanol.[17]
- Crystallization Screening: Initial crystallization conditions are screened using sparse-matrix screens such as the Classics and Classics II Suites (Qiagen) in 96-well sitting-drop vapor diffusion plates.[17] Drops are set up with 1 μ l of protein solution and 1 μ l of reservoir solution and incubated at 25°C.[17]
- Optimization: A reported successful condition for USP7CD crystals is 0.15 M NaCl, 25% PEG 3350, and 0.1 M HEPES pH 7.5.[17]

Deubiquitination Activity Assay (Ub-AMC Assay)

- Reaction Setup: Enzyme activity assays are performed in an assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 5 mM DTT).[11] The reaction mixture contains the purified enzyme (e.g., 50-100 nM) and a fluorogenic substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).[11]
- Measurement: The hydrolysis of Ub-AMC releases free AMC, which is fluorescent. The increase in fluorescence is monitored over time using a plate reader with excitation at 380 nm and emission at 460 nm.[11]

- Data Analysis: Initial velocities are calculated from the linear phase of the fluorescence curve. For kinetic parameter determination, the assay is performed with varying concentrations of Ub-AMC, and the data are fitted to the Michaelis-Menten equation.[11]

Conclusion

The catalytic domains of USP7 and USP47, while sharing a conserved structural fold and catalytic mechanism, exhibit subtle but important differences that likely dictate their distinct biological roles. The requirement for a conformational change upon ubiquitin binding for activation presents a unique opportunity for the development of allosteric inhibitors. The detailed structural and functional data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers aiming to further unravel the complexities of these important deubiquitinases and to accelerate the discovery of novel therapeutics targeting them.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Ubiquitin-Specific Peptidase 47 in Cancers and Other Diseases [frontiersin.org]
- 6. USP47 is a deubiquitylating enzyme that regulates base excision repair by controlling steady-state levels of DNA polymerase β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deubiquitinase USP47/UBP64E Regulates β -Catenin Ubiquitination and Degradation and Plays a Positive Role in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]
- 9. USP7: structure, substrate specificity, and inhibition - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 10. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 11. Structural and functional characterization of USP47 reveals a hot spot for inhibitor design - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 12. researchgate.net [researchgate.net]
- 13. Role of Deubiquitinases in DNA Damage Response - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 14. biorxiv.org [biorxiv.org]
- 15. Assay Systems for Profiling Deubiquitinating Activity - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 16. Activation dynamics of ubiquitin-specific protease 7 - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 17. A 2.2 Å resolution structure of the USP7 catalytic domain in a new space group elaborates upon structural rearrangements resulting from ubiquitin binding - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- To cite this document: BenchChem. [Structural Biology of USP7 and USP47 Catalytic Domains: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608908#structural-biology-of-usp7-and-usp47-catalytic-domains>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com